molecular formula C13H14N4O2 B14154559 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 109401-86-7

3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B14154559
CAS No.: 109401-86-7
M. Wt: 258.28 g/mol
InChI Key: QIZUBSWSNYDILC-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a triazoloazepine core fused with a nitrophenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with a suitable azepine precursor in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloazepine ring .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoloazepine derivatives.

Scientific Research Applications

3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is primarily related to its ability to interact with biological targets. The nitrophenyl group can undergo redox reactions, which may generate reactive oxygen species (ROS) that can damage microbial cell components. Additionally, the triazoloazepine core can interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to its specific structural features, which combine the properties of both the nitrophenyl and triazoloazepine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

109401-86-7

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-7-5-10(6-8-11)13-15-14-12-4-2-1-3-9-16(12)13/h5-8H,1-4,9H2

InChI Key

QIZUBSWSNYDILC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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